FGTI-2734 mesylate

Farnesyltransferase inhibition Geranylgeranyltransferase-1 inhibition KRAS prenylation

Dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor designed to overcome compensatory geranylgeranylation in mutant KRAS-driven cancers. Unlike single-target FT or GGT-1 inhibitors, FGTI-2734 mesylate simultaneously blocks both prenylation pathways, uniquely enabling complete KRAS membrane displacement. Validated for synergy with sotorasib in G12C-resistant models and in vivo PDX efficacy.

Molecular Formula C27H35FN6O5S2
Molecular Weight 606.7 g/mol
Cat. No. B8102942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGTI-2734 mesylate
Molecular FormulaC27H35FN6O5S2
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F.CS(=O)(=O)O
InChIInChI=1S/C26H31FN6O2S.CH4O3S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26;1-5(2,3)4/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3;1H3,(H,2,3,4)
InChIKeyCVSSKDKRVCBPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGTI-2734: A Dual Farnesyltransferase and Geranylgeranyltransferase-1 Inhibitor for KRAS-Driven Cancer Research


N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide;methanesulfonic acid, commonly known as FGTI-2734, is a RAS C-terminal mimetic small molecule that functions as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) [1]. The compound was designed to overcome the geranylgeranylation-dependent resistance that limits the efficacy of selective farnesyltransferase inhibitors in mutant KRAS-driven cancers [2]. FGTI-2734 is supplied as the methanesulfonate salt (CAS: 2702297-24-1) with a molecular weight of 606.73 g/mol, while the free base (CAS: 1247018-19-4) has a molecular weight of 510.63 g/mol .

Why Generic FT or GGT Inhibitors Cannot Replace FGTI-2734 in KRAS-Dependent Models


In mutant KRAS-driven cancer cells, selective inhibition of farnesyltransferase (FT) alone triggers a compensatory shift to geranylgeranylation of KRAS, allowing the oncoprotein to maintain membrane localization and signaling activity [1]. Conversely, selective geranylgeranyltransferase-1 (GGT-1) inhibition fails to block farnesylation, leaving alternative prenylation pathways intact [2]. FGTI-2734 was specifically designed as a dual FT/GGT-1 inhibitor to simultaneously block both prenylation routes, a mechanistic requirement that cannot be achieved by co-administration of single-target inhibitors or substitution with structurally related sulfonamide analogs lacking this dual inhibitory profile [3].

Quantitative Differentiation of FGTI-2734 Against Selective FT and GGT-1 Inhibitors


Enzymatic IC50 Values: Dual FT/GGT-1 Inhibition Versus Single-Target Comparators

FGTI-2734 demonstrates balanced dual inhibitory activity against farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) with IC50 values of 250 nM and 520 nM, respectively [1]. In contrast, the selective FT inhibitor FTI-2148 exhibits an FT IC50 of 1.4 nM but negligible GGT-1 inhibition, while the selective GGT-1 inhibitor GGTI-2418 shows a GGT-1 IC50 of 25 nM with minimal FT activity [2]. This dual-target profile is essential for blocking both prenylation pathways simultaneously, a feature absent in single-target comparators.

Farnesyltransferase inhibition Geranylgeranyltransferase-1 inhibition KRAS prenylation Enzymatic potency

KRAS Membrane Localization Inhibition: FGTI-2734 Versus FTI-2148 and GGTI-2418

In cellular assays, FGTI-2734 at 30 μM completely inhibited membrane localization of GFP-tagged mutant KRAS-CVIM across five human cancer cell lines (MiaPaCa2 pancreatic, H460 lung, Calu6 lung, A549 lung, and DLD1 colon), as demonstrated by confocal microscopy [1]. Under identical conditions, neither the selective FT inhibitor FTI-2148 nor the selective GGT-1 inhibitor GGTI-2418 produced any detectable inhibition of KRAS membrane localization in any cell line tested [2]. Cellular fractionation and Western blot analyses further confirmed that FGTI-2734, but not FTI-2148 or GGTI-2418, induced translocation of KRAS and NRAS from the membrane (P100) to the cytosolic (S100) fraction [3].

KRAS membrane localization Prenylation inhibition Cellular fractionation Confocal microscopy

Cellular Prenylation Inhibition: HDJ2 Farnesylation and Rap1A Geranylgeranylation

FGTI-2734 inhibits the prenylation of both HDJ2 (a farnesylation marker) and Rap1A (a geranylgeranylation marker) in oncogenic H-Ras-transformed NIH3T3 cells, with cellular IC50 values of 88.7 nM and 2,700 nM, respectively . The appearance of slower-migrating unprenylated bands for HDJ2, KRAS, HRAS, and NRAS was observed only with FGTI-2734 treatment, whereas FTI-2148 selectively affected HDJ2 farnesylation without altering Rap1A geranylgeranylation, and GGTI-2418 selectively inhibited Rap1A geranylgeranylation without affecting HDJ2 farnesylation [1].

HDJ2 farnesylation Rap1A geranylgeranylation Prenylation markers Cellular potency

Synergistic Activity with Sotorasib in KRAS G12C Lung Cancer Models

The combination of FGTI-2734 with the KRAS G12C inhibitor sotorasib produced synergistic inhibition of cell viability and synergistic induction of apoptosis in KRAS G12C lung cancer cell lines, including those with high-level resistance to sotorasib monotherapy [1]. This synergy was mechanistically linked to FGTI-2734's ability to inhibit wild-type RAS membrane localization and block sotorasib-induced ERK feedback reactivation—a resistance mechanism that single-target FT or GGT-1 inhibitors cannot address [2]. In sotorasib-resistant KRAS G12C xenograft models, the combination significantly enhanced antitumor activity compared to either agent alone [3].

KRAS G12C Sotorasib resistance Combination therapy ERK reactivation

In Vivo Efficacy in Patient-Derived Xenograft Models of Mutant KRAS Pancreatic Cancer

FGTI-2734 inhibited the growth of patient-derived xenografts (PDX) from four pancreatic cancer patients harboring mutant KRAS (two with G12D and two with G12V mutations) [1]. In contrast, the selective FT inhibitor FTI-2148 and selective GGT-1 inhibitor GGTI-2418 failed to inhibit the growth of mutant KRAS-dependent tumors in parallel in vivo studies [2]. Furthermore, FGTI-2734 demonstrated selective efficacy against mutant KRAS-dependent tumors while sparing mutant KRAS-independent human tumors, indicating on-target activity [3].

Patient-derived xenograft Pancreatic cancer KRAS G12D KRAS G12V In vivo efficacy

Validated Research Applications for FGTI-2734 Based on Quantitative Evidence


Investigating KRAS Membrane Localization and Prenylation Dynamics in Mutant KRAS-Driven Cancer Cells

FGTI-2734 is the appropriate tool compound for studies examining the dependence of KRAS on dual prenylation for membrane localization. As demonstrated by confocal microscopy and cellular fractionation, FGTI-2734 at 30 μM completely displaces GFP-tagged mutant KRAS from the membrane in pancreatic, lung, and colon cancer cell lines, whereas selective FT or GGT-1 inhibitors (FTI-2148, GGTI-2418) produce no detectable effect [1]. This makes FGTI-2734 uniquely suited for experiments requiring complete blockade of both farnesylation and geranylgeranylation pathways.

Overcoming Adaptive Resistance to KRAS G12C Inhibitors in Lung Cancer Models

In KRAS G12C lung cancer models exhibiting resistance to sotorasib, FGTI-2734 synergizes with sotorasib to inhibit viability and induce apoptosis [1]. Mechanistically, FGTI-2734 blocks wild-type RAS membrane localization and prevents ERK feedback reactivation, a resistance mechanism that single-target prenylation inhibitors cannot address [2]. This combination strategy has been validated in sotorasib-resistant cell lines and xenograft models, positioning FGTI-2734 as an essential reagent for combination therapy studies targeting KRAS G12C resistance.

Evaluating Dual FT/GGT-1 Inhibition in Patient-Derived Xenograft Models of Pancreatic Cancer

For in vivo studies in mutant KRAS-driven pancreatic cancer, FGTI-2734 has demonstrated tumor growth inhibition in PDX models harboring KRAS G12D and G12V mutations [1]. Notably, FGTI-2734 showed selective efficacy against mutant KRAS-dependent tumors while sparing KRAS-independent tumors, confirming on-target activity [2]. Researchers requiring a dual FT/GGT-1 inhibitor with validated in vivo activity in clinically relevant pancreatic cancer models should prioritize FGTI-2734 over single-target alternatives that have failed to show efficacy in comparable models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for FGTI-2734 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.